
(R)-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-a mine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with an ethoxy group and an amine group. The compound also contains a fluorine and iodine-substituted phenyl ring. This unique structure makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Ethoxy Intermediate: The reaction begins with the formation of the ethoxy intermediate by reacting 5-fluoro-2-iodophenol with an appropriate ethylating agent under basic conditions.
Coupling with Pyridine Derivative: The ethoxy intermediate is then coupled with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Introduction of the Amine Group:
Industrial Production Methods: Industrial production of ®-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the iodine substituent, converting it to a hydrogen or other less reactive groups.
Substitution: The fluorine and iodine substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies to understand biochemical pathways and enzyme interactions.
Medicine:
Drug Development: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression.
Comparison with Similar Compounds
- ®-3-(1-(5-fluoro-2-chlorophenyl)ethoxy)pyridin-2-amine
- ®-3-(1-(5-fluoro-2-bromophenyl)ethoxy)pyridin-2-amine
- ®-3-(1-(5-fluoro-2-methylphenyl)ethoxy)pyridin-2-amine
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (chlorine, bromine, methyl instead of iodine).
- Reactivity: The presence of different halogens or alkyl groups affects the compound’s reactivity and the types of reactions it undergoes.
- Biological Activity: These structural variations can lead to differences in biological activity, making each compound unique in its potential applications.
Properties
Molecular Formula |
C13H12FIN2O |
|---|---|
Molecular Weight |
358.15 g/mol |
IUPAC Name |
3-[(1R)-1-(5-fluoro-2-iodophenyl)ethoxy]pyridin-2-amine |
InChI |
InChI=1S/C13H12FIN2O/c1-8(10-7-9(14)4-5-11(10)15)18-12-3-2-6-17-13(12)16/h2-8H,1H3,(H2,16,17)/t8-/m1/s1 |
InChI Key |
OYOAYUWCUQLRHK-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)I)OC2=C(N=CC=C2)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)I)OC2=C(N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B11824959.png)
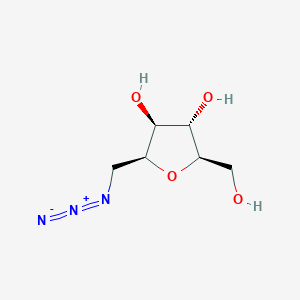
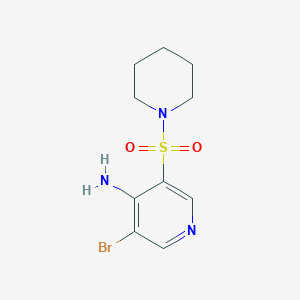
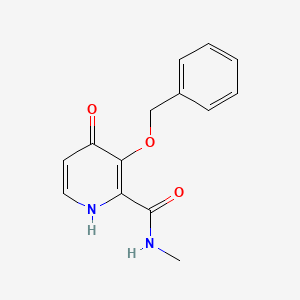
![[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanol](/img/structure/B11824977.png)
![(1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824981.png)
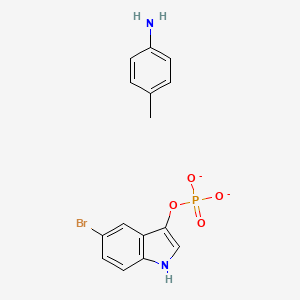

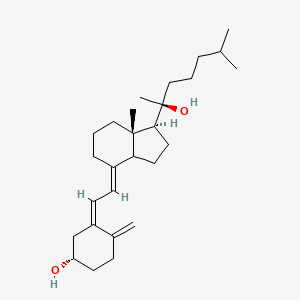
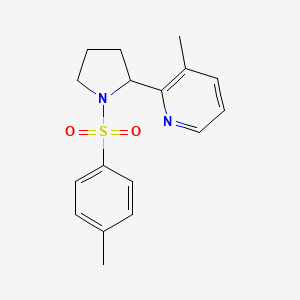
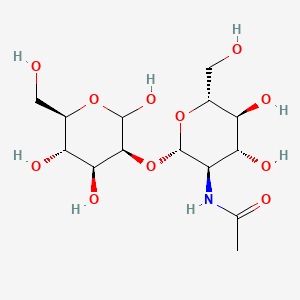
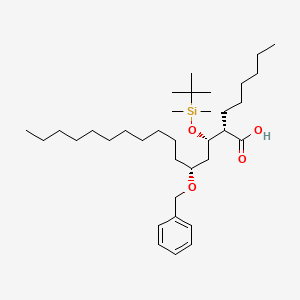
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)

